4-Bromo-2-methoxy-6-methylbenzoic acid
Overview
Description
4-Bromo-2-methoxy-6-methylbenzoic acid is an organic compound characterized by a bromine atom, a methoxy group, and a methyl group attached to a benzene ring with a carboxylic acid functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination: Starting from 2-methoxy-6-methylbenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Methylation: Methylation of 4-bromo-2-hydroxy-6-methylbenzoic acid can be performed using methyl iodide and a base like potassium carbonate.
Carboxylation: The compound can be synthesized by carboxylation of 4-bromo-2-methoxy-6-methylbenzene using carbon monoxide under high pressure and temperature.
Industrial Production Methods: Industrial production typically involves large-scale bromination and methylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid, resulting in the formation of 4-bromo-2-methoxy-6-carboxybenzoic acid.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol, forming 4-bromo-2-methoxy-6-methylbenzyl alcohol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, alkaline conditions.
Reduction: Lithium aluminium hydride, ether solvent.
Substitution: Amines, nucleophiles, polar aprotic solvents.
Major Products Formed:
4-bromo-2-methoxy-6-carboxybenzoic acid (oxidation product)
4-bromo-2-methoxy-6-methylbenzyl alcohol (reduction product)
4-amino-2-methoxy-6-methylbenzoic acid (substitution product)
Mechanism of Action
Mode of Action
For instance, they can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with the benzylic position of the compound, leading to a change in its structure .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that it can be readily absorbed in the digestive tract and can cross the blood-brain barrier, potentially affecting the central nervous system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methoxy-6-methylbenzoic acid. For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Scientific Research Applications
4-Bromo-2-methoxy-6-methylbenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
4-Methoxy-2-methylbenzoic acid
2-Methoxy-4-methylbenzoic acid
4-Bromo-2-hydroxy-6-methylbenzoic acid
Uniqueness: 4-Bromo-2-methoxy-6-methylbenzoic acid is unique due to the presence of both bromine and methoxy groups on the benzene ring, which influences its reactivity and applications compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-bromo-2-methoxy-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCUIJIUVPBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670339 | |
Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877149-08-1 | |
Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877149-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methoxy-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2-METHOXY-6-METHYLBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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